Methylcis-5-octenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

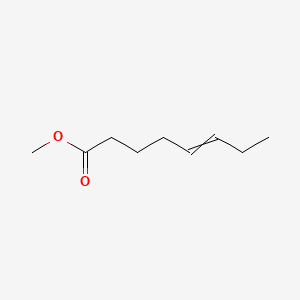

Methylcis-5-octenoate, systematically named methyl (5Z)-oct-5-enoate, is an unsaturated ester with the molecular formula C₉H₁₆O₂ and CAS number 41654-15-3 . Its structure features a cis (Z)-configured double bond at the fifth carbon of an eight-carbon chain, terminating in a methyl ester group. The compound’s SMILES notation (CC/C=C\CCCC(=O)OC) and InChIKey (TUHAYWWWVLJJJM-PLNGDYQASA-N) confirm its stereochemistry and functional group arrangement .

Preparation Methods

Methylcis-5-octenoate can be synthesized through various methods. One common synthetic route involves the esterification of (E)-5-octenoic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of (E)-5-octenoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield this compound . Industrial production methods typically involve similar esterification processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methylcis-5-octenoate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fragrance Industry

Methylcis-5-octenoate is primarily utilized in the fragrance industry due to its pleasant aroma. It serves as a key ingredient in various perfumes and scented products. The compound has been evaluated for its safety in fragrance formulations, with assessments indicating low toxicity levels and no significant genotoxic effects. The Expert Panel for Fragrance Safety has concluded that this compound does not present a risk for genotoxicity or reproductive toxicity when used within established exposure limits .

Food Flavoring

In food science, this compound is used as a flavoring agent. Its fruity and floral notes make it suitable for enhancing the taste of various food products. Regulatory bodies have assessed its safety for consumption, confirming that it can be used in food products without posing health risks when used appropriately.

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of this compound. Research indicates that compounds similar to this compound may exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating various health conditions . However, more research is necessary to fully understand these potential applications.

Safety Assessments

This compound has undergone extensive safety evaluations:

- Genotoxicity : Studies indicate that it is not expected to be genotoxic based on read-across data from related compounds .

- Toxicity : The compound's exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting minimal risk under normal usage conditions .

- Environmental Impact : Environmental assessments have shown that this compound poses no significant risk to aquatic environments, as its predicted environmental concentration (PEC) is below the no-effect concentration (PNEC) thresholds .

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials evaluated this compound across several endpoints including repeated dose toxicity and skin sensitization. The assessment found that exposure levels were significantly below established safety thresholds, supporting its safe use in consumer products .

Case Study 2: Flavoring Agent Evaluation

In a study examining various food flavoring agents, this compound was analyzed for its sensory properties and safety in food applications. Results indicated positive consumer acceptance and confirmed that it can be safely incorporated into food products at regulated levels without adverse effects on health.

Case Study 3: Antioxidant Potential

Research exploring the antioxidant properties of compounds structurally similar to this compound suggested potential benefits in reducing oxidative stress-related conditions. This study highlights the need for further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of methylcis-5-octenoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares Methylcis-5-octenoate with two analogous esters: ethyl trans-2-octenoate and methyl trans-2-hexenoate.

| Compound Name | CAS Number | Molecular Formula | Double Bond Position | Geometry | Molecular Weight |

|---|---|---|---|---|---|

| This compound | 41654-15-3 | C₉H₁₆O₂ | 5 | Z (cis) | 156.22 |

| Ethyl trans-2-octenoate | 7367-82-0 | C₁₀H₁₈O₂ | 2 | E (trans) | 170.25 |

| Methyl trans-2-hexenoate | 2396-77-2 | C₇H₁₂O₂ | 2 | E (trans) | 128.17 |

Key Observations :

Chain Length and Functional Groups: this compound and ethyl trans-2-octenoate share an eight-carbon backbone, but the latter has an ethyl ester group (C₁₀H₁₈O₂) versus a methyl group, increasing its molecular weight and likely reducing volatility compared to methyl esters . Methyl trans-2-hexenoate has a shorter six-carbon chain (C₇H₁₂O₂), which may enhance volatility and alter solubility .

Double bonds at position 2 (as in ethyl trans-2-octenoate and methyl trans-2-hexenoate) place unsaturation closer to the ester group, which could influence electronic effects on reactivity (e.g., in hydrolysis or polymerization) .

Applications: Ethyl trans-2-octenoate is listed with FEMA 3643, indicating regulatory approval as a flavoring agent, likely due to its odor profile . This compound’s applications remain unspecified in the evidence but may align with similar esters in niche industrial uses.

Biological Activity

Methylcis-5-octenoate is an organic compound that belongs to the family of fatty acid esters. It has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

The compound is characterized by a cis double bond between the fifth and sixth carbon atoms in its carbon chain, which contributes to its unique biological properties.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. This compound exhibits significant antioxidant properties, as demonstrated in various studies.

Case Study: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing antioxidant activity. In a study where this compound was tested alongside other fatty acids, it showed a notable ability to scavenge free radicals.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 25 | 15.49 |

| 50 | 33.38 |

| 75 | 62.96 |

| 100 | 90.74 |

The results indicated that this compound's antioxidant capacity increased with concentration, reaching up to 90.74% inhibition at the highest concentration tested .

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases.

Case Study: Hemolysis Inhibition Assay

Using human red blood cells (HRBC), researchers assessed the anti-inflammatory activity of this compound by measuring hemolysis inhibition.

| Sample Concentration (µL) | % Hemolysis Inhibition |

|---|---|

| 25 | 10.00 |

| 50 | 25.00 |

| 100 | 17.08 |

At a concentration of 100 µL, this compound exhibited a hemolysis inhibition rate of 17.08%, indicating its potential effectiveness in reducing inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

In a screening study involving several microbial strains, this compound was tested for its ability to inhibit bacterial growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Pseudomonas aeruginosa | 0.4 |

These findings indicate that this compound has varying degrees of antimicrobial activity against different bacterial strains .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals, thereby reducing oxidative stress.

- Membrane Stabilization : this compound may stabilize cell membranes, contributing to its anti-inflammatory effects.

- Disruption of Bacterial Cell Walls : Its hydrophobic nature may enable it to penetrate bacterial membranes and disrupt their integrity.

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthetic routes for Methylcis-5-octenoate?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using fractional factorial design to minimize side products. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), comparing spectra with published data . Ensure experimental details (e.g., molar ratios, reaction times) are fully documented for replication, as per guidelines for chemical synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Prioritize NMR (¹H, ¹³C) and infrared (IR) spectroscopy to confirm the cis-configuration at the C5 double bond. If discrepancies arise (e.g., unexpected peaks in GC-MS), cross-validate with high-resolution mass spectrometry (HRMS) and consult computational models (e.g., density functional theory) to predict spectral patterns. Document baseline corrections and solvent effects .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC under controlled humidity/temperature. Compare degradation products with control samples. Use Arrhenius equations to extrapolate shelf-life, ensuring alignment with ICH guidelines for chemical stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects. Use meta-analysis to reconcile disparities in prior studies, considering variables like solvent choice (DMSO vs. ethanol) and assay endpoints (IC₅₀ vs. LD₅₀). Apply mixed-effects models to account for inter-lab variability .

Q. How can the stereochemical influence of this compound on catalytic asymmetric reactions be systematically investigated?

- Methodological Answer : Design chiral chromatography-coupled kinetic experiments to isolate enantiomers. Compare turnover frequencies (TOF) and enantiomeric excess (ee) using circular dichroism (CD). Employ molecular docking simulations to probe steric interactions with catalytic sites .

Q. What computational and experimental approaches are needed to elucidate the compound’s metabolic pathways in biological systems?

- Methodological Answer : Combine isotope labeling (e.g., ¹³C-tracing) with LC-MS/MS to track metabolite formation. Validate findings using in vitro microsomal assays and in silico metabolic pathway prediction tools (e.g., BioTransformer). Address discrepancies between predicted and observed metabolites via sensitivity analysis .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for chemical studies on this compound?

- Example Application :

- Population : Reaction systems (e.g., hydrogenation reactions).

- Intervention : Use of heterogeneous catalysts (e.g., Pd/C).

- Comparison : Homogeneous catalysts (e.g., Wilkinson’s catalyst).

- Outcome : Yield, selectivity, and enantioselectivity.

- Rationale : This structured approach ensures hypotheses are testable and variables are controlled, aligning with evidence synthesis principles .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

- Methodological Answer : Apply probit or logit regression to model dose-response curves. Use bootstrapping to estimate confidence intervals for LD₅₀ values. Validate assumptions (e.g., normality) via Shapiro-Wilk tests, and address outliers with robust regression techniques .

Q. Data Integrity and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to identify critical process parameters. Use process analytical technology (PAT) for real-time monitoring. Archive batch samples with detailed metadata (e.g., HPLC chromatograms, NMR raw data) .

Q. What strategies ensure ethical and transparent reporting of negative or inconclusive results?

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

methyl oct-5-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3 |

InChI Key |

TUHAYWWWVLJJJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.